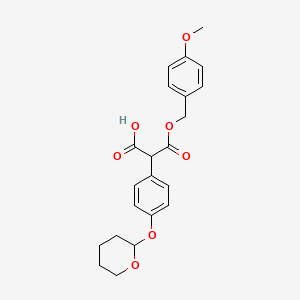

![molecular formula C20H12O B1601806 Dinaphtho[1,2-b:2',1'-d]furan CAS No. 239-69-0](/img/structure/B1601806.png)

Dinaphtho[1,2-b:2',1'-d]furan

Overview

Description

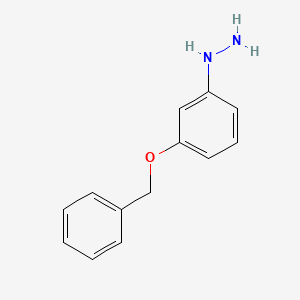

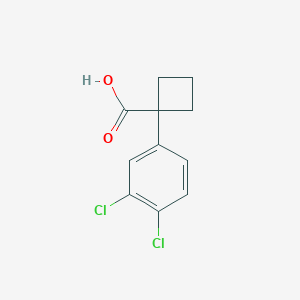

Dinaphtho[1,2-b:2’,1’-d]furan is a chemical compound with the molecular formula C20H12O . It has a molecular weight of 268.3087 .

Synthesis Analysis

While specific synthesis methods for Dinaphtho[1,2-b:2’,1’-d]furan were not found, it’s known that dinaphthofuran derivatives can be synthesized . The structures of these compounds are typically identified by 1H NMR, 13C NMR, HRMS, and IR spectra .Molecular Structure Analysis

The molecular structure of Dinaphtho[1,2-b:2’,1’-d]furan consists of 20 carbon atoms, 12 hydrogen atoms, and 1 oxygen atom . The IUPAC Standard InChIKey is MNXYJVWXMUBENA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Dinaphtho[1,2-b:2’,1’-d]furan has a density of 1.3±0.1 g/cm3, a boiling point of 486.9±14.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . Its enthalpy of vaporization is 72.4±3.0 kJ/mol, and it has a flash point of 271.6±6.9 °C . The compound has a molar refractivity of 89.9±0.3 cm3 .Scientific Research Applications

Organic Semiconductor Materials

Dinaphtho[1,2-b:2',1'-d]furan derivatives have shown promising applications in the field of organic semiconductors. Nakahara et al. (2014) reported on dinaphtho[2,3-b:2',3'-d]furan (DNF-V) derivatives, which displayed high emission behavior in the solid state and excellent carrier mobility, making them suitable for use as active organic semiconductors with high emission and mobility (Nakahara et al., 2014).

Synthesis and Optical Properties

The synthesis and properties of various this compound derivatives have been explored. Nakanishi et al. (2014) developed the construction of dinaphtho[2,1-b;2',3'-d]furan-6-ol and synthesized butterfly-shaped derivatives, investigating their optical properties and structural aspects (Nakanishi et al., 2014). Additionally, the synthesis of dinaphtho(2,1-b)furan-2-yl-methanone and its oxime derivatives were studied by Kırılmış et al. (2009), with focus on their antimicrobial activity (Kırılmış et al., 2009).

Biological and Toxicological Effects

The biological effects of dinaphthofurans, including their potential for endocrine disruption and tumor promotion, were studied by Vondráček et al. (2004). They found that these compounds can act as inducers of aryl hydrocarbon receptor-mediated activity and have potential tumor-promoting effects (Vondráček et al., 2004).

Photochemical Applications

Suginome et al. (1995) investigated the photoinduced molecular transformations of 2-hydroxy-1,4-naphthoquinones with naphthols and their derivatives, leading to the production of dinaphtho[2, 1 -b; 1′ ,2′-d]furan-12,13-diones (Suginome et al., 1995).

Catalysis and Stereochemistry

Shuklov et al. (2010) described a synthesis method for dinaphtho[c,e][1,2]oxaphosphinines starting from dinaphthol, highlighting their application as ligands in homogeneous catalysis and discussing their stereochemistry and diastereoselectivity (Shuklov et al., 2010).

Crystal Structure Analysis

The crystal structure of dinaphtho[2,1,1′,2′]furan picrate was analyzed by Honda et al. (2019), providing insights into its structural applications in various devices (Honda et al., 2019).

Inhibition of Receptor Tyrosine Kinases

Lee et al. (2006) synthesized dinaphtho[1,2-b;2',3'-d]furan-7,12-dione derivatives and evaluated their inhibitory activities against receptor tyrosine kinases, demonstrating potential in the development of new therapeutic agents (Lee et al., 2006).

Mechanism of Action

Target of Action

Dinaphtho[1,2-b:2’,1’-d]furan has been found to induce aryl hydrocarbon receptor-mediated and estrogen receptor-mediated activities . These receptors are involved in a variety of biological processes, including cell proliferation .

Mode of Action

The compound interacts with its targets, the aryl hydrocarbon receptor and the estrogen receptor, leading to modulation of their activities . This interaction can result in changes in cell proliferation .

Biochemical Pathways

Given its interaction with the aryl hydrocarbon receptor and the estrogen receptor, it is likely that it impacts pathways related to cell proliferation and possibly hormone regulation .

Result of Action

Dinaphtho[1,2-b:2’,1’-d]furan has been shown to modulate cell proliferation . Some derivatives of Dinaphtho[1,2-b:2’,1’-d]furan have exhibited strong inhibitory activity on various cancer cell lines, including human hepatocellular carcinoma cell lines (HepG2 and SMMC-7721 cells), uterine cervix cancer Hela cells, and acute promyelocytic leukemia NB4 cells .

Action Environment

The action, efficacy, and stability of Dinaphtho[1,2-b:2’,1’-d]furan can be influenced by various environmental factors. For instance, handling of the compound requires a well-ventilated place and suitable protective clothing to prevent formation of dust and aerosols

Safety and Hazards

properties

IUPAC Name |

12-oxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12O/c1-3-7-15-13(5-1)9-11-17-18-12-10-14-6-2-4-8-16(14)20(18)21-19(15)17/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBJNAFSCQYGLMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2OC4=C3C=CC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20555840 | |

| Record name | Dinaphtho[1,2-b:2',1'-d]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

239-69-0 | |

| Record name | Dinaphtho[1,2-b:2',1'-d]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methyl[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B1601723.png)

![8-Bromo-6-chloroimidazo[1,2-a]pyrazine](/img/structure/B1601727.png)

![Ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1601731.png)

![[2-(Bromomethyl)phenyl]acetic acid](/img/structure/B1601732.png)

![[5-[2-(Dimethylamino)ethyl]-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate](/img/structure/B1601746.png)